molecular formula C14H16F6N2O B11483331 N-{1,1,1,3,3,3-hexafluoro-2-[(3-methylphenyl)amino]propan-2-yl}-2-methylpropanamide

N-{1,1,1,3,3,3-hexafluoro-2-[(3-methylphenyl)amino]propan-2-yl}-2-methylpropanamide

Cat. No.: B11483331
M. Wt: 342.28 g/mol
InChI Key: LQQFARHKUFKYMM-UHFFFAOYSA-N
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Description

N-{1,1,1,3,3,3-hexafluoro-2-[(3-methylphenyl)amino]propan-2-yl}-2-methylpropanamide is a fluorinated organic compound. Its unique structure, featuring multiple fluorine atoms and an aromatic amine group, makes it of interest in various fields of research and industry. The presence of fluorine atoms often imparts unique chemical and physical properties, such as increased stability and lipophilicity, which can be advantageous in pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(3-methylphenyl)amino]propan-2-yl}-2-methylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 1,1,1,3,3,3-hexafluoro-2-propanol and 3-methylaniline.

    Formation of Intermediate: The hexafluoro-2-propanol is first converted to its corresponding halide (e.g., using thionyl chloride).

    Amine Reaction: The halide intermediate is then reacted with 3-methylaniline to form the desired amine.

    Amidation: Finally, the amine is reacted with 2-methylpropanoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of reaction parameters (temperature, pressure, and reagent addition) is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although these are typically less reactive due to the strong C-F bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Products where fluorine atoms are replaced by nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Biology and Medicine

In biological and medical research, fluorinated compounds are often explored for their potential as pharmaceuticals. The presence of fluorine can enhance the metabolic stability and bioavailability of drugs. This compound could be investigated for its potential as a therapeutic agent, particularly in areas where fluorinated drugs have shown promise, such as in the treatment of cancer or infectious diseases.

Industry

Industrially, the compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which N-{1,1,1,3,3,3-hexafluoro-2-[(3-methylphenyl)amino]propan-2-yl}-2-methylpropanamide exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity for these targets, leading to improved therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-{1,1,1,3,3,3-hexafluoro-2-[(phenyl)amino]propan-2-yl}-2-methylpropanamide: Similar structure but without the methyl group on the aromatic ring.

    N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylphenyl)amino]propan-2-yl}-2-methylpropanamide: Similar structure with the methyl group in a different position on the aromatic ring.

Uniqueness

The specific positioning of the methyl group on the aromatic ring in N-{1,1,1,3,3,3-hexafluoro-2-[(3-methylphenyl)amino]propan-2-yl}-2-methylpropanamide can influence its chemical reactivity and interaction with biological targets. This subtle difference can lead to variations in its physical properties, such as solubility and melting point, as well as its biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C14H16F6N2O

Molecular Weight

342.28 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(3-methylanilino)propan-2-yl]-2-methylpropanamide

InChI

InChI=1S/C14H16F6N2O/c1-8(2)11(23)22-12(13(15,16)17,14(18,19)20)21-10-6-4-5-9(3)7-10/h4-8,21H,1-3H3,(H,22,23)

InChI Key

LQQFARHKUFKYMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C(C)C

Origin of Product

United States

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